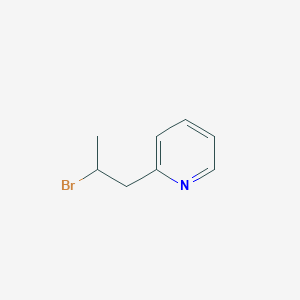

2-(2-Bromopropyl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10BrN |

|---|---|

Molecular Weight |

200.08 g/mol |

IUPAC Name |

2-(2-bromopropyl)pyridine |

InChI |

InChI=1S/C8H10BrN/c1-7(9)6-8-4-2-3-5-10-8/h2-5,7H,6H2,1H3 |

InChI Key |

NMGHANOTFGYPMM-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=CC=N1)Br |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Transformations of 2 2 Bromopropyl Pyridine

Nucleophilic Substitution Reactions at the Secondary Bromine Center

The secondary carbon atom attached to the bromine in the propyl chain of 2-(2-bromopropyl)pyridine is an electrophilic center, susceptible to attack by nucleophiles. This leads to nucleophilic substitution reactions where the bromide ion is displaced. The pyridine (B92270) ring itself can influence the reactivity of this center through its electronic properties.

The compound readily undergoes substitution with various nucleophiles, including amines, thiols, and alkoxides, leading to the formation of new chemical bonds. For example, its reaction with primary or secondary amines is a common route for the synthesis of 2-(2-pyridyl)propylamine derivatives. apolloscientific.co.ukbiosynth.com These products, such as 2-(2-pyridyl)-2-propylamine, are valuable organic compounds and building blocks in medicinal chemistry. apolloscientific.co.ukbiosynth.comaccelachem.comnih.gov The general mechanism involves the attack of the amine's lone pair of electrons on the carbon atom bearing the bromine, leading to the expulsion of the bromide ion.

A related, though more complex, substitution process has been observed in 2-bromoethyl-pyridinium derivatives. gla.ac.uk In this process, secondary amines and thiols can displace the bromine on the side chain through a mechanism initiated by the nucleophile's addition to the pyridinium (B92312) ring, followed by an intramolecular cyclization and subsequent ring-opening. gla.ac.uk This highlights how activation of the pyridine ring (in this case, through quaternization) can direct and facilitate substitution reactions on the side chain that might not occur under standard conditions. gla.ac.uk

| Nucleophile | Product Type | Reference |

| Primary/Secondary Amines | 2-(2-Pyridyl)propylamine derivatives | apolloscientific.co.ukbiosynth.com |

| Thiols | Thioether derivatives | gla.ac.uk |

| Alkoxides | Ether derivatives |

This table summarizes common nucleophilic substitution reactions at the secondary bromine center.

Electrophilic and Radical Functionalization of the Pyridine Ring

Direct electrophilic substitution on the carbon atoms of the pyridine ring is generally challenging. gcwgandhinagar.com The nitrogen atom's electronegativity reduces the ring's nucleophilicity, and in acidic conditions required for many electrophilic aromatic substitutions, the nitrogen atom is protonated, further deactivating the ring. gcwgandhinagar.com

However, functionalization of the pyridine moiety in alkylpyridines can be achieved through radical pathways. lookchem.comacs.org Tetrabutylammonium decatungstate (TBADT)-photocatalyzed C-H functionalization of 2-propylpyridine (B1293518) has been studied, revealing distinct site selectivity. lookchem.comacs.org Unlike similar reactions with propylbenzene (B89791) which favor functionalization at the benzylic (α) position, the reaction with 2-propylpyridine yields primarily β- and γ-alkylated products on the propyl chain. lookchem.com This avoidance of the α-position is attributed to the unfavorable polar effects of the pyridyl group in the transition state. lookchem.comacs.org

While direct functionalization of the pyridine ring is difficult, radical bromination at the benzylic position of the alkyl chain can be achieved under specific conditions. For instance, after an initial C-H functionalization at the γ-position of the alkyl chain, subsequent treatment with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO) can lead to selective bromination at the α-position. lookchem.comacs.org Furthermore, photochemical methods using pyridinyl radicals, generated by single-electron reduction of pyridinium ions, enable coupling with allylic radicals, offering a novel strategy for C-C bond formation with distinct regioselectivity compared to classical Minisci reactions. acs.org

This table presents various radical functionalization reactions relevant to the this compound scaffold.

Cyclization and Rearrangement Pathways Involving the Bromopropyl Chain

The bifunctional nature of this compound, possessing both a nucleophilic heteroaromatic ring system and an electrophilic alkyl halide side chain, makes it a suitable precursor for intramolecular cyclization reactions. These reactions are pivotal for constructing fused heterocyclic systems, which are core structures in many natural products and pharmaceuticals. rsc.orgnih.gov

One of the prominent applications is in the synthesis of pyrido[1,2-a]indoles. rsc.orgresearchgate.netnih.gov While many syntheses start from different 2-substituted pyridines, the underlying principle often involves the formation of a bond between the pyridine nitrogen and a carbon atom, followed by a cyclization event. nih.govnih.gov For example, a palladium-catalyzed Heck-type intramolecular cyclization of N-(2-bromoaryl)pyridinium salts, formed from a pyridine derivative, leads to the pyrido[1,2-a]indole scaffold. researchgate.netrsc.org

Another powerful strategy involves the reaction of 2-substituted pyridines with aryne precursors. nih.govnih.gov Diethyl 2-(pyridin-2-ylmethylene)malonate, for instance, reacts with benzyne (B1209423) to form a diethyl 2-(pyrido[1,2-a]indol-10-yl)malonate. nih.gov This type of annulation provides an efficient route to these privileged structures. nih.gov

Furthermore, the bromopropyl group can participate in cyclization following an initial intermolecular reaction. Dehydrobromination of 1-(2-bromopropyl)benzimidazolium derivatives, formed from the addition of hydrogen bromide to an allyl group, leads to cyclized products. researchgate.net Similarly, in the synthesis of furanoflavones, ring closure is achieved by the addition of hydrogen bromide across an allylic double bond, followed by elimination of HBr with pyridine to effect the cyclization. ias.ac.in This demonstrates a common two-step sequence of addition and elimination-cyclization involving a bromopropyl intermediate.

Metal-Mediated Cross-Coupling Reactions of this compound Derivatives

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize pyridine rings. eie.grwiley.comtcichemicals.comumb.edu For derivatives of this compound, the reactive site for these couplings is typically a halogen substituent on the pyridine ring itself, rather than the bromine on the alkyl chain. The most common reactions include the Suzuki-Miyaura and Negishi couplings. orgsyn.orgorgsyn.org

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is a versatile method for creating biaryl structures. nih.govresearchgate.netmdpi.com However, the coupling of 2-pyridyl nucleophiles can be challenging due to the slow rate of transmetalation and potential decomposition of the heteroaryl boron reagents. nih.gov Despite these difficulties, efficient methods have been developed. For example, using a catalyst system of Pd₂(dba)₃ and specific phosphite (B83602) or phosphine (B1218219) oxide ligands allows for the successful coupling of lithium triisopropyl 2-pyridylboronates with various aryl bromides. nih.gov Ligand-free, Pd(OAc)₂-catalyzed Suzuki reactions have also been developed for coupling 2-halogenated pyridines with arylboronic acids in aqueous solvents. researchgate.netresearchgate.net

The Negishi reaction provides an alternative, coupling an organozinc reagent with an organic halide. rsc.org This reaction often shows good tolerance for various functional groups. orgsyn.orgorgsyn.org Palladium catalysts, such as Pd(PPh₃)₄ or systems based on Pd₂(dba)₃ with ligands like XPhos, are commonly employed to couple 2-pyridyl zinc halides with bromo-substituted aromatics and heteroaromatics. rsc.orgmdpi.com The reactivity of the halide on the pyridine ring generally follows the order I > Br > Cl. orgsyn.org

This table summarizes representative metal-mediated cross-coupling reactions for the functionalization of the 2-pyridyl moiety.

Reduction and Elimination Reactions Affecting the Bromopropyl Group

The bromopropyl group of this compound can undergo both reduction and elimination reactions. In a reduction reaction, the carbon-bromine bond is cleaved and replaced with a carbon-hydrogen bond. While specific literature on the direct reduction of this compound is scarce, the pyridine ring itself can be reduced to a piperidine (B6355638) derivative under certain conditions.

Elimination reactions, specifically dehydrobromination, are more commonly documented for related structures. This reaction involves the removal of a hydrogen atom from a carbon adjacent to the bromine-bearing carbon, along with the bromine atom, to form a double bond. This process is often facilitated by a base. Pyridine itself is frequently used as a base to promote the elimination of hydrogen bromide from bromoalkyl compounds, often as a step leading to cyclization. ias.ac.inoup.com For instance, the synthesis of dihydrofuran rings can involve the elimination of HBr from a bromopropyl intermediate using pyridine. ias.ac.in Similarly, dehydrobromination is a key step in the thermolysis of 1-(2-bromopropyl) derivatives to yield cyclic structures. researchgate.net The product of such an elimination on this compound would be 2-(prop-1-en-2-yl)pyridine or 2-(prop-2-en-1-yl)pyridine, depending on the reaction conditions and the regioselectivity of the proton removal.

Advanced Spectroscopic and Structural Characterization of 2 2 Bromopropyl Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the stereochemistry of chiral molecules like 2-(2-bromopropyl)pyridine, which possesses a stereocenter at the second carbon of the propyl chain.

A detailed ¹H NMR spectrum would be crucial. The proton at the chiral center (CH-Br) would be expected to show a distinct chemical shift and coupling pattern. The coupling constants (J-values) between this proton and the adjacent methylene (B1212753) (CH₂) and methyl (CH₃) protons would provide valuable information about the dihedral angles between these protons, which is related to the molecule's preferred conformation. For a comprehensive stereochemical assignment, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), which establishes proton-proton coupling networks, and NOESY (Nuclear Overhauser Effect Spectroscopy), which identifies protons that are close in space, would be necessary.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts of all carbon atoms in the molecule. The chemical shift of the carbon bearing the bromine atom would be particularly informative.

Table 4.1.1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Pyridine-H6 | 8.5 - 8.7 | 148 - 150 |

| Pyridine-H4 | 7.6 - 7.8 | 136 - 138 |

| Pyridine-H3 | 7.1 - 7.3 | 121 - 123 |

| Pyridine-H5 | 7.0 - 7.2 | 123 - 125 |

| Pyridine-C2 | - | 158 - 160 |

| CH₂ | 3.0 - 3.4 | 40 - 45 |

| CH-Br | 4.2 - 4.6 | 45 - 50 |

| CH₃ | 1.6 - 1.9 | 20 - 25 |

Note: This table is illustrative and does not represent experimentally verified data.

Vibrational Spectroscopy (Infrared and Raman) for Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides insights into the functional groups and conformational isomers of a molecule. For this compound, these techniques could be used to study the different spatial arrangements (conformers) that arise from rotation around the C-C single bonds of the propyl chain.

The IR spectrum would be expected to show characteristic absorption bands for the pyridine (B92270) ring vibrations, C-H stretching and bending modes, and the C-Br stretching frequency. The position and intensity of these bands can be sensitive to the conformational state of the molecule. By comparing experimental spectra with theoretical calculations for different conformers, it would be possible to determine the most stable conformation in a given state (e.g., in a non-polar solvent or in the solid state).

Raman spectroscopy would provide complementary information, particularly for vibrations that are weak or inactive in the IR spectrum.

Table 4.2.1: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Pyridine Ring C=N, C=C Stretching | 1400 - 1600 |

| Aromatic C-H Stretching | 3000 - 3100 |

| Aliphatic C-H Stretching | 2850 - 3000 |

| C-H Bending | 1350 - 1470 |

| C-Br Stretching | 500 - 650 |

Note: This table is illustrative and does not represent experimentally verified data.

High-Resolution Mass Spectrometry for Complex Fragmentation Pathway Investigation

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule and for investigating its fragmentation pathways upon ionization. For this compound, HRMS would provide the accurate mass of the molecular ion, confirming its chemical formula (C₈H₁₀BrN).

The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule's structure. The bromine atom, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), would lead to distinctive M and M+2 peaks for the molecular ion and any bromine-containing fragments. Common fragmentation pathways for this compound could include the loss of a bromine radical, cleavage of the propyl chain, and rearrangements involving the pyridine ring. A detailed investigation of these fragmentation pathways would require tandem mass spectrometry (MS/MS) experiments.

Table 4.3.1: Plausible Mass Spectrometric Fragments of this compound

| m/z | Plausible Fragment |

| 199/201 | [M]⁺ |

| 120 | [M - Br]⁺ |

| 93 | [C₅H₄NCH₂]⁺ |

Note: This table is illustrative and does not represent experimentally verified data.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A successful crystal structure analysis of this compound would provide precise information on bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the molecule in the crystalline form.

Furthermore, it would elucidate the nature and geometry of intermolecular interactions, such as hydrogen bonding (if any), halogen bonding (involving the bromine atom), and π-π stacking interactions between pyridine rings. These interactions govern the packing of molecules in the crystal lattice. To date, no crystal structure for this compound has been deposited in the Cambridge Structural Database (CSD).

Table 4.4.1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 105 |

| Z | 4 |

Note: This table is illustrative and does not represent experimentally verified data.

Chromatographic Method Development and Validation for Purity Assessment and Reaction Monitoring

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

The development of a robust and reliable chromatographic method would involve the optimization of several parameters. For an HPLC method, this would include the choice of the stationary phase (e.g., C18), the mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water with a buffer), the flow rate, and the detector wavelength (as the pyridine ring is UV-active). For a GC method, parameters to be optimized would include the column type, temperature program, and detector (e.g., a flame ionization detector or a mass spectrometer).

Once developed, the method would need to be validated according to established guidelines (e.g., from the International Council for Harmonisation - ICH) to ensure its accuracy, precision, linearity, and robustness.

Table 4.5.1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Illustrative Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

Note: This table is illustrative and does not represent experimentally verified data.

Computational and Theoretical Investigations of 2 2 Bromopropyl Pyridine

Applications of 2 2 Bromopropyl Pyridine in Advanced Organic Synthesis and Materials Science

Precursor in the Synthesis of Diverse Heterocyclic Compound Libraries

The reactivity of the secondary bromide in 2-(2-Bromopropyl)pyridine makes it a valuable electrophile for the construction of diverse heterocyclic systems. The pyridine (B92270) nitrogen atom can act as an internal nucleophile or as a directing group, facilitating cyclization reactions.

One of the primary applications of this compound is in the synthesis of substituted indolizidine and quinolizidine (B1214090) scaffolds. These core structures are present in numerous natural products and biologically active compounds. The synthesis typically involves an initial N-alkylation of a suitable amine with this compound, followed by an intramolecular cyclization. The specific reaction conditions and the nature of the amine dictate the resulting heterocyclic framework.

Table 1: Examples of Heterocyclic Scaffolds Potentially Accessible from this compound

| Heterocyclic Scaffold | General Synthetic Strategy | Potential Biological Relevance |

| Substituted Indolizidines | N-alkylation of a pyrrolidine (B122466) derivative followed by intramolecular cyclization. | Alkaloid natural products, potential enzyme inhibitors. |

| Substituted Quinolizidines | N-alkylation of a piperidine (B6355638) derivative followed by intramolecular cyclization. | Found in various alkaloids with a range of biological activities. |

| Fused Pyridine Systems | Reaction with dinucleophiles, leading to the formation of bicyclic or tricyclic heteroaromatic compounds. | Potential applications in medicinal chemistry and materials science. |

The generation of diverse compound libraries is crucial in drug discovery. mdpi.com By systematically varying the reaction partners and conditions, this compound can be utilized to rapidly generate a multitude of heterocyclic compounds for biological screening. This approach allows for the exploration of a broad chemical space to identify molecules with desired therapeutic properties.

Building Block for Novel Ligands in Catalysis and Coordination Chemistry

The pyridine moiety in this compound is an excellent coordinating group for a wide range of metal ions. wikipedia.org The presence of the bromo-functionalized side chain allows for the facile introduction of other donor atoms, leading to the synthesis of multidentate ligands with tailored electronic and steric properties.

For instance, substitution of the bromine atom with phosphine (B1218219), amine, or thiol groups can lead to the formation of bidentate (N,P), (N,N'), or (N,S) ligands. These ligands are of significant interest in the field of homogeneous catalysis, where they can be used to stabilize and activate metal centers for a variety of chemical transformations, including cross-coupling reactions, hydrogenations, and polymerizations.

Table 2: Potential Ligand Architectures Derived from this compound

| Ligand Type | Potential Donor Atoms | Applications in Catalysis |

| Bidentate | N, P | Palladium-catalyzed cross-coupling reactions. |

| Bidentate | N, N' | Asymmetric hydrogenation, transfer hydrogenation. |

| Bidentate | N, S | Hydroformylation, carbonylation reactions. |

| Tridentate | N, N', N'' | Formation of stable transition metal complexes with unique reactivity. |

The stereochemistry of the chiral center at the second position of the propyl chain can also be exploited to synthesize chiral ligands for asymmetric catalysis. The synthesis of enantiopure ligands derived from this compound could enable the development of highly selective catalytic systems for the production of chiral molecules, which are of paramount importance in the pharmaceutical and fine chemical industries.

Integration into Polymeric Materials and Macromolecular Architectures

The reactive nature of the carbon-bromine bond in this compound allows for its incorporation into polymeric structures through various polymerization techniques. It can potentially be used as a functional monomer or as a post-polymerization modification agent to introduce pyridine moieties into existing polymer backbones.

Pyridine-containing polymers have garnered significant interest due to their diverse applications, including as gene delivery vectors, stimuli-responsive materials, and in the fabrication of self-assembling block copolymers. nih.gov The incorporation of this compound into a polymer chain can impart specific properties, such as metal-coordinating capabilities, pH-responsiveness, and the ability to form hydrogen bonds.

For example, this compound could be used in atom transfer radical polymerization (ATRP) as an initiator or a comonomer. The resulting polymers would possess pendant pyridine groups that can be utilized for further functionalization or for the creation of well-defined macromolecular architectures like star polymers and block copolymers.

Exploration in the Development of Functional Organic Materials (e.g., Optoelectronic Materials)

The pyridine ring is an electron-deficient aromatic system, a property that is often exploited in the design of functional organic materials for optoelectronic applications. rsc.org The incorporation of the this compound unit into larger conjugated systems can influence their electronic and photophysical properties.

Through cross-coupling reactions, such as Suzuki or Sonogashira couplings, the pyridine core of this compound can be connected to other aromatic or heteroaromatic units to construct novel organic chromophores and fluorophores. The electronic properties of these materials can be fine-tuned by modifying the substituents on the pyridine ring and the nature of the coupled aromatic systems.

These functionalized pyridine derivatives could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The ability of the pyridine nitrogen to coordinate with metal ions can also be utilized to develop luminescent metal-organic frameworks (MOFs) and coordination polymers with interesting photophysical properties.

Role in Cascade Reactions and Complex Molecule Synthesis

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. The unique combination of a nucleophilic pyridine nitrogen and an electrophilic carbon bearing a bromine atom in this compound makes it an ideal substrate for designing cascade reactions.

For instance, a reaction cascade could be initiated by the intermolecular reaction of a nucleophile with the bromopropyl side chain, followed by an intramolecular cyclization involving the pyridine ring. Such strategies can lead to the rapid construction of complex polycyclic molecules from simple starting materials.

The development of novel cascade reactions involving this compound would not only be of academic interest but could also provide more efficient and atom-economical routes to valuable chemical entities. The ability to build molecular complexity in a single step is a key goal in modern organic synthesis, and this compound represents a promising platform for the exploration of new and powerful synthetic methodologies.

Q & A

Basic: What are the common synthetic routes for 2-(2-Bromopropyl)pyridine, and how can reaction conditions be optimized?

The synthesis of this compound typically involves multi-step procedures, such as alkylation or bromination of pyridine derivatives. Key steps include:

- Alkylation : Reacting pyridine with 1-bromo-2-propane under controlled temperatures (60–80°C) in solvents like acetonitrile or ethanol .

- Catalysts : Use of Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution efficiency .

- Purification : Distillation or recrystallization to isolate the product, with yields improved by optimizing reaction time and solvent polarity .

Advanced: How can researchers resolve low yields or by-product formation during the synthesis of this compound?

Low yields often stem from competing side reactions (e.g., over-alkylation or halogen exchange). Mitigation strategies include:

- Temperature Control : Lowering reaction temperatures to reduce kinetic side products .

- Protective Groups : Introducing temporary protecting groups on the pyridine nitrogen to direct regioselectivity .

- Analytical Monitoring : Using HPLC or GC-MS to track intermediate formation and adjust stoichiometry dynamically .

Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- NMR : ¹H and ¹³C NMR to confirm substitution patterns and bromine positioning .

- X-ray Crystallography : Employ SHELX software (e.g., SHELXL) for precise structural determination, particularly for resolving bromine’s anisotropic effects in crystal lattices .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and isotopic patterns .

Advanced: How should researchers address contradictions in structural data (e.g., crystallographic vs. computational models)?

Discrepancies between experimental and computational data may arise from solvent effects or crystal packing forces. Solutions include:

- DFT Calculations : Compare experimental crystallographic data with gas-phase or solvated DFT models to identify environmental influences .

- Multi-temperature Crystallography : Conduct variable-temperature XRD to assess thermal motion and refine occupancy ratios .

Basic: What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors; maintain airborne concentrations below OSHA-recommended limits .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced: How can researchers mitigate hazards during high-temperature reactions involving this compound?

- Reactor Design : Use jacketed reactors with automated temperature control to prevent exothermic runaway reactions .

- Inert Atmospheres : Conduct reactions under nitrogen/argon to minimize oxidative decomposition .

- Real-time Monitoring : Implement IR spectroscopy or pressure sensors to detect unstable intermediates .

Basic: What are the primary applications of this compound in medicinal chemistry?

This compound serves as a precursor for:

- Anticancer Agents : Functionalization via Suzuki coupling to introduce aryl groups for targeting kinase inhibitors .

- Antimicrobials : Bromine’s electrophilicity enables nucleophilic substitution with amines or thiols to enhance bioactivity .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Scaffold Modification : Replace bromine with other halogens (Cl, I) or functional groups (e.g., -OH, -NH₂) to assess potency changes .

- In Silico Screening : Use molecular docking (e.g., AutoDock) to predict binding affinities against target proteins (e.g., EGFR) .

- Dose-response Assays : Validate activity with cell viability tests (e.g., MTT assays) on cancer cell lines .

Basic: How does the bromine atom in this compound influence its reactivity in cross-coupling reactions?

Bromine’s moderate leaving-group ability facilitates:

- Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with boronic acids to form biaryl structures .

- Buchwald-Hartwig Amination : Introduction of amine groups via Pd-mediated C-N bond formation .

Advanced: How can competing reaction pathways (e.g., elimination vs. substitution) be controlled in bromopropylpyridine derivatives?

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SN2 substitution, while non-polar solvents may promote elimination .

- Base Selection : Use mild bases (e.g., K₂CO₃) to minimize β-hydroide elimination .

- Kinetic Profiling : Monitor reaction progress via TLC or NMR to adjust conditions in real time .

Basic: What computational tools are suitable for modeling the electronic properties of this compound?

- Gaussian Software : Calculate HOMO-LUMO gaps and electrostatic potential maps to predict reactivity .

- Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility .

Advanced: How should researchers interpret conflicting data in structure-activity or mechanistic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.